4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride
Description
Historical Context of Piperidine-Pyrrolidine Hybrid Compounds
Piperidine and pyrrolidine derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early applications in alkaloid synthesis and neurotransmitter modulation. The hybrid architecture combining both heterocycles emerged prominently in the 2010s, driven by the need for multifunctional scaffolds in drug discovery. For instance, the integration of piperidine’s conformational rigidity with pyrrolidine’s pseudorotation capability (enabling three-dimensional spatial coverage) became a strategic focus for optimizing pharmacokinetic properties.
A landmark study in 2021 demonstrated that pyrrolidine-piperidine hybrids could enhance binding selectivity for G-protein-coupled receptors. Subsequent work in 2023 highlighted their role in overcoming multidrug resistance in oncology through efflux pump inhibition. The specific compound 4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride represents a modern iteration of these hybrids, designed to exploit synergistic electronic and steric effects between the two heterocycles.
Structural Classification and Nomenclature
The compound’s systematic IUPAC name reflects its intricate architecture:
- Core structure : A piperidine ring (six-membered saturated nitrogen heterocycle) substituted at the 4-position with a phenoxymethyl group.
- Pyrrolidine moiety : A five-membered saturated nitrogen heterocycle attached via a carbonyl linkage to the para position of the phenyl ring.
- Quaternary salt : Hydrochloride counterion enhances aqueous solubility.
Molecular formula : C₁₇H₂₅ClN₂O₂
Key structural features :
Stereochemical considerations :
Significance in Heterocyclic Chemistry Research
This hybrid compound exemplifies three key trends in contemporary heterocyclic chemistry:
Conformational Hybridization
Merging piperidine’s static chair conformation with pyrrolidine’s flexible puckering enables precise modulation of drug-receptor interactions. For example, the phenoxymethyl spacer decouples electronic effects between the rings, allowing independent optimization of solubility and target affinity.Synthetic Versatility
Recent advances in catalytic asymmetric cycloadditions (e.g., 1,3-dipolar reactions) have streamlined access to such hybrids. A 2022 study achieved 89% enantiomeric excess in a similar pyrrolidine-piperidine system using electroreductive cyclization.Pharmacophore Diversification
The compound’s multiple hydrogen-bonding sites (amide, tertiary amine) and hydrophobic regions (phenyl, alkyl chains) make it a versatile scaffold for targeting diverse enzymes and receptors. Table 1 compares its physicochemical properties with related hybrids:
Table 1: Comparative physicochemical profiling of heterocyclic hybrids.
Emerging Applications :
Properties
IUPAC Name |
[4-(piperidin-4-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-17(19-11-1-2-12-19)15-3-5-16(6-4-15)21-13-14-7-9-18-10-8-14;/h3-6,14,18H,1-2,7-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYKGWQGFJAPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride, with a CAS number of 1332530-81-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its molecular formula and molar mass of approximately 324.85 g/mol. It is primarily studied for its role as a DPP-4 inhibitor, which is relevant in the management of type 2 diabetes and related metabolic disorders.
The primary mechanism of action for this compound is its inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are known to enhance the levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis. By inhibiting DPP-4, this compound may lead to:
- Increased insulin secretion in response to meals.
- Decreased glucagon release , which helps lower blood glucose levels.
- Potential cardiovascular and renal protective effects , as suggested by studies indicating that DPP-4 inhibitors can reduce urinary albumin excretion and improve renal function in diabetic patients .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibition of DPP-4 activity. For example, a related compound showed an IC50 value in the low micromolar range, indicating potent inhibitory effects on DPP-4 enzymatic activity .
In Vivo Studies
In vivo studies have further substantiated the pharmacological efficacy of DPP-4 inhibitors. A study involving animal models indicated that treatment with a DPP-4 inhibitor led to improved glycemic control and reduced markers of inflammation associated with metabolic syndrome . Additionally, clinical trials have shown that patients treated with DPP-4 inhibitors experience fewer cardiovascular events compared to those receiving standard care .
Safety and Toxicity
According to available data, this compound is classified as an irritant. Safety assessments indicate that while the compound is generally well tolerated, careful monitoring is required for patients with renal impairment due to potential accumulation and side effects .
Clinical Application in Diabetes Management
A notable case study involved a cohort of type 2 diabetes patients treated with a DPP-4 inhibitor similar to this compound. Over a 24-week period, patients exhibited significant reductions in HbA1c levels and improvements in fasting plasma glucose concentrations. Furthermore, there was a marked decrease in urinary albumin excretion, suggesting renal protective benefits associated with the treatment .
Cardiovascular Outcomes
Another study focusing on cardiovascular outcomes assessed the impact of DPP-4 inhibitors on heart failure patients. The results indicated a reduction in hospitalization rates for heart failure among patients receiving these agents compared to those on placebo, highlighting their potential role beyond glycemic control .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | DPP-4 Inhibition IC50 (µM) |
|---|---|---|---|---|
| This compound | 1332530-81-0 | C17H25ClN2O2 | 324.85 | Low micromolar range |
| Linagliptin | 668270-12-0 | C25H28N8O2S | 582.67 | <5 |
| Sitagliptin | 486460-32-6 | C16H15F6N5O | 408.31 | <10 |
Scientific Research Applications
The compound 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 430.53 g/mol. The compound features a piperidine ring, a pyrrolidine moiety, and a phenoxy group, which contribute to its biological activity and interaction with various biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research has shown that derivatives can inhibit the replication of viruses such as MERS-CoV (Middle East Respiratory Syndrome Coronavirus) through plaque inhibition assays. The effectiveness of these compounds is often measured by their half-maximal inhibitory concentration (IC50), providing insights into their potential as antiviral agents .
Neurological Applications
The piperidine and pyrrolidine structures are frequently associated with neuroactive compounds. Research has highlighted the potential of this compound in treating neurological disorders due to its ability to modulate neurotransmitter systems. For example, studies have suggested that similar compounds can exhibit anxiolytic and antidepressant effects by interacting with serotonin and dopamine receptors .
Anticancer Properties
Compounds with structural similarities to this compound have been investigated for their anticancer properties. Preclinical trials have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
| Compound Name | Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antiviral | MERS-CoV | 2.5 | |
| Compound B | Neuroactive | Serotonin Receptor | 15 | |
| Compound C | Anticancer | Apoptosis Induction | 5 |
Case Study 1: Antiviral Efficacy
In a study published in Biomolecules & Therapeutics, researchers evaluated the antiviral efficacy of a series of piperidine derivatives against MERS-CoV. The study found that specific modifications to the phenoxy group significantly enhanced antiviral activity, suggesting that further structural optimization could yield more potent agents .
Case Study 2: Neuropharmacological Effects
A clinical trial assessing the neuropharmacological effects of a closely related compound demonstrated significant improvements in anxiety scores among participants compared to placebo groups. This trial emphasized the importance of the pyrrolidine moiety in enhancing central nervous system penetration and receptor affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility |
|---|---|---|---|---|
| This compound (Target) | C₁₈H₂₂ClN₂O₂ (estimated) | ~333.5 | Pyrrolidin-1-ylcarbonyl phenoxy methyl | Enhanced water solubility (salt) |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy | Limited data (likely lipophilic) |
| Paroxetine Hydrochloride | C₁₉H₂₀FNO₃•HCl | 365.83 | Benzodioxol, fluorophenyl | Water-soluble (salt) |
| 4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine Hydrochloride | C₁₀H₂₀ClNO₂S | 253.79 | Cyclopropylmethyl sulfonyl | Not reported |
| 4-[(Benzyloxy)methyl]piperidine Hydrochloride | C₁₃H₂₀ClNO | 241.76 | Benzyloxy methyl | Moderate solubility |
Key Observations :
Pharmacological and Toxicological Profiles
Pharmacological Activity
- Target Compound: No explicit data on biological activity.
- Paroxetine Hydrochloride : Clinically used SSRI with well-documented efficacy in depression and anxiety disorders. Its fluorophenyl and benzodioxol groups are essential for serotonin transporter affinity .
Toxicity
- Target Compound : Toxicity data unavailable.
- Paroxetine Hydrochloride: Known side effects include nausea, dizziness, and withdrawal symptoms; extensive toxicological profiling due to clinical use .
- 4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine Hydrochloride : Classified as an irritant, suggesting localized toxicity .
Environmental and Regulatory Considerations
- 4-(Diphenylmethoxy)piperidine Hydrochloride: No full ecotoxicological assessment; regulated under Chinese chemical inventory (IECSC) .
- Paroxetine Hydrochloride : Subject to stringent pharmaceutical regulations (e.g., USP/NF standards) due to widespread medical use .
Preparation Methods
Detailed Preparation Methods
Synthesis of Key Intermediates
Piperidine Derivative Preparation
- Starting with 4-hydroxymethylpiperidine, the hydroxyl group is first protected using a tert-butoxycarbonyl (Boc) group under basic conditions to afford a Boc-protected intermediate.
- This intermediate is then converted into an activated leaving group such as a tosylate or mesylate to facilitate nucleophilic substitution.
Formation of the Pyrrolidin-1-ylcarbonyl Group
- The pyrrolidinylcarbonyl moiety is typically installed through an amidation reaction involving the free amine intermediate and an activated carboxylic acid derivative of pyrrolidine.
- Reductive amination can also be employed for installing nitrogen-containing side chains, using aldehydes and reducing agents such as sodium triacetoxyborohydride.
Final Conversion to Hydrochloride Salt
- The free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and solubility for pharmaceutical applications.
Representative Synthetic Route (Based on Published Research)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Boc Protection | 4-Hydroxymethylpiperidine, Boc2O, base | Boc-protected 4-hydroxymethylpiperidine |
| 2 | Activation | Tosyl chloride or mesyl chloride, base | Tosylate or mesylate intermediate |
| 3 | Nucleophilic Substitution | Phenol derivative, Cs2CO3, solvent | Aromatic ether intermediate |
| 4 | Deprotection | Acidic conditions (e.g., TFA) | Free amine intermediate |
| 5 | Amidation/Reductive Amination | Pyrrolidine carboxylic acid derivative, coupling agents or aldehydes with NaBH(OAc)3 | Pyrrolidinylcarbonyl substituted intermediate |
| 6 | Salt Formation | HCl in solvent | 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride |
Research Findings and Analytical Data
- The synthetic approach was adapted from a structure-activity relationship (SAR) study focusing on piperidine derivatives as enzyme inhibitors, where the compound was synthesized in a five-step procedure involving Mitsunobu coupling and reductive amination, ensuring high purity and yield.
- The Boc-protection and tosylation/mesylation steps are crucial for selective functionalization and avoiding side reactions.
- Analytical techniques such as preparative reverse phase HPLC and LC-MS were employed to confirm the purity and identity of intermediates and the final product, with conditions optimized for compound stability and detection sensitivity.
- The final hydrochloride salt exhibits improved physicochemical properties, including enhanced solubility and stability, which are critical for pharmaceutical formulation.
Notes on Reaction Conditions and Optimization
- The Mitsunobu reaction used for coupling the phenol with the piperidine intermediate typically employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in anhydrous solvents.
- Reductive amination is performed under mild conditions to prevent over-reduction or side reactions, using sodium triacetoxyborohydride as a selective reducing agent.
- Deprotection of Boc groups is achieved with trifluoroacetic acid (TFA) or aqueous HBr, depending on the substrate sensitivity.
- Purification steps often involve chromatographic techniques, including preparative HPLC with gradients of formic acid in water and acetonitrile or methanol to achieve high purity.
Summary Table of Preparation Steps and Key Reagents
| Preparation Step | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Boc Protection | Boc2O, base | Protect amine group | Prevents side reactions during activation |
| Activation (Tosylation/Mesylation) | Tosyl chloride or mesyl chloride, base | Create good leaving group | Facilitates nucleophilic substitution |
| Nucleophilic Substitution | Phenol derivative, Cs2CO3 | Introduce phenoxy linkage | Requires anhydrous conditions |
| Deprotection | TFA or aqueous HBr | Remove Boc protecting group | Acid-sensitive step |
| Amidation/Reductive Amination | Pyrrolidine carboxylic acid derivative or aldehyde, NaBH(OAc)3 | Install pyrrolidinylcarbonyl group | Selective and mild reducing conditions |
| Salt Formation | HCl in solvent | Form hydrochloride salt | Enhances stability and solubility |
Q & A
Q. What are the recommended synthetic routes for 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Amine Coupling: React 4-(hydroxymethyl)piperidine with 4-(pyrrolidine-1-carbonyl)phenol using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen .
Salt Formation: Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to form the hydrochloride salt.
Purification: Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/ether to achieve >95% purity .
Validation: Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and ¹H/¹³C NMR .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm), piperidine/pyrrolidine methylene groups (δ 1.5–3.0 ppm), and the phenoxy-methyl linkage (δ 4.3–4.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z calculated for C₁₈H₂₅ClN₂O₃) .
- HPLC: Reverse-phase HPLC (UV detection at 254 nm) monitors purity and stability under accelerated degradation conditions (e.g., 40°C/75% RH) .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step, and what factors contribute to variability?
Methodological Answer:
- Catalyst Screening: Test coupling agents (e.g., DCC, EDCI, HATU) in aprotic solvents (DMF, THF) to maximize efficiency .
- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions (e.g., esterification of the phenol) .
- Byproduct Mitigation: Use scavengers (e.g., polymer-bound isocyanate) to trap unreacted carbonyl intermediates .
Data Analysis: Track reaction progress via TLC (silica, UV visualization) and optimize stoichiometry (1:1.2 molar ratio of piperidine derivative to phenol) .
Q. How can conflicting bioactivity data (e.g., receptor binding vs. functional assays) be resolved?
Methodological Answer:
- Orthogonal Assays: Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation in HEK293 cells) .
- Metabolite Screening: Use LC-MS to rule out off-target effects from degradation products (e.g., hydrolyzed pyrrolidinone) .
- Structural Analog Comparison: Benchmark against 4-[(4-methylpiperazinyl)phenoxy]piperidine derivatives to isolate the role of the pyrrolidinylcarbonyl group .
Q. What computational strategies predict the compound’s stability and interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate the compound’s conformational flexibility in aqueous and lipid bilayer environments (AMBER force field) .
- Docking Studies: Use AutoDock Vina to model interactions with GPCRs (e.g., histamine H₃ receptor), focusing on the phenoxy-methyl moiety’s spatial orientation .
- Degradation Pathways: Apply DFT calculations (Gaussian 09) to predict hydrolytic cleavage sites (e.g., ester bonds under acidic conditions) .
Experimental Design & Safety
Q. What precautions are critical for handling this compound in vivo/in vitro studies?
Methodological Answer:
- In Vitro: Use fume hoods for powder handling; prepare stock solutions in DMSO (sterile-filtered, stored at -20°C) .
- In Vivo: Dose rodents via intraperitoneal injection (1–10 mg/kg in saline) with toxicity monitoring (AST/ALT levels) .
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before incineration .
Q. How can batch-to-batch variability in hydrochloride salt formation be minimized?
Methodological Answer:
- Crystallization Control: Use seed crystals and slow cooling (1°C/min) in ethanol to ensure uniform particle size .
- Salt Stoichiometry: Titrate with 1M HCl to pH 2.0–3.0, confirmed by ion chromatography for Cl⁻ content .
Data Contradiction Analysis
Q. Why might solubility measurements vary across studies, and how can this be addressed?
Methodological Answer:
- Buffer Effects: Test solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO using nephelometry .
- Temperature: Report data at 25°C ± 1°C (controlled water bath) to standardize comparisons .
- Aggregation: Pre-filter solutions (0.22 µm) and use dynamic light scattering (DLS) to detect micelle formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
